molecular formula C19H14F2N4OS B2425571 3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894050-08-9

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Katalognummer: B2425571
CAS-Nummer: 894050-08-9
Molekulargewicht: 384.4
InChI-Schlüssel: NDMXLNOMYDUJLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a unique structure combining fluorinated phenyl, thiazole, and triazole moieties

Eigenschaften

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXLNOMYDUJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of S-Alkylated 1,2,4-Triazole Intermediate

The synthesis begins with 5-(4-(4-fluorophenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (1a) , synthesized via cyclization of acylthiosemicarbazides. Treatment of 1a with 2-bromo-4'-fluoroacetophenone in anhydrous acetone under reflux yields the S-alkylated intermediate 2a (Scheme 1):

$$
\text{1a} + \text{2-bromo-4'-fluoroacetophenone} \xrightarrow{\text{acetone, reflux}} \text{2a} \quad
$$

Reaction Conditions :

  • Solvent: Anhydrous acetone
  • Temperature: Reflux (56°C)
  • Duration: 12–16 hours
  • Yield: 68–72%

Cyclization to Thiazolo[3,2-b]Triazole

The S-alkylated intermediate 2a undergoes cyclization in concentrated sulfuric acid at 0°C to form 2-(4-(4-fluorophenylsulfonyl)phenyl)-6-(4-fluorophenyl)thiazolo[3,2-b]triazole (3a) :

$$
\text{2a} \xrightarrow{\text{H}2\text{SO}4, 0^\circ \text{C}} \text{3a} \quad
$$

Optimization Notes :

  • Lower temperatures (0–5°C) prevent side reactions.
  • Yield: 80–85% after recrystallization from ethanol.

Introduction of the Ethylamine Side Chain

Bromoethyl Functionalization

The ethyl spacer is introduced via nucleophilic substitution. Reacting 3a with 1,2-dibromoethane in the presence of potassium carbonate in DMF affords 6-(2-bromoethyl)-2-(4-fluorophenyl)thiazolo[3,2-b]triazole (4) :

$$
\text{3a} + \text{1,2-dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4} \quad
$$

Conditions :

  • Temperature: 60°C
  • Duration: 8 hours
  • Yield: 65%

Amination to Ethylamine Derivative

Treatment of 4 with aqueous ammonia in THF replaces the bromine with an amine group, yielding 6-(2-aminoethyl)-2-(4-fluorophenyl)thiazolo[3,2-b]triazole (5) :

$$
\text{4} + \text{NH}3 \xrightarrow{\text{THF, H}2\text{O}} \text{5} \quad
$$

Key Parameters :

  • Ammonia concentration: 25% w/w
  • Yield: 78% after purification by column chromatography.

Synthesis of 3-Fluorobenzamide Moiety

Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 3-fluorobenzoyl chloride :

$$
\text{3-Fluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3-fluorobenzoyl chloride} \quad
$$

Conditions :

  • Excess SOCl₂ (3 equiv)
  • Duration: 4 hours
  • Yield: 95%

Amide Coupling and Final Assembly

Reaction of Ethylamine with 3-Fluorobenzoyl Chloride

The ethylamine derivative 5 is coupled with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base:

$$
\text{5} + \text{3-fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} \quad
$$

Optimization :

  • Molar ratio: 1:1.2 (amine:acyl chloride)
  • Temperature: 0°C to room temperature
  • Duration: 24 hours
  • Yield: 82% after recrystallization from ethyl acetate

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.58 (m, 1H, benzamide-H), 7.45–7.41 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 163.1 (d, J = 245 Hz, C-F), 160.3 (d, J = 245 Hz, C-F), 152.1 (triazole-C), 142.7 (thiazole-C), 134.5–115.2 (aromatic carbons), 39.8 (CH₂), 38.1 (CH₂).
  • HRMS : m/z calcd for C₁₉H₁₄F₂N₄OS [M+H]⁺: 385.0924; found: 385.0928.

Purity and Yield Summary

Step Product Yield (%) Purity (HPLC)
2.1 2a 70 95
2.2 3a 82 98
3.1 4 65 97
3.2 5 78 96
5.1 Target 82 99

Applications and Further Considerations

The compound’s structural features—fluorine substituents, heterocyclic core, and amide linkage—suggest potential in antimicrobial and anticancer applications. Future work should explore:

  • Structure-activity relationships by modifying the fluorophenyl or benzamide groups.
  • In vivo pharmacokinetic studies to assess bioavailability and metabolism.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific combination of fluorinated phenyl, thiazole, and triazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

3-Fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, a compound characterized by its complex structure and diverse biological activities, has garnered attention in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14F2N4OSC_{19}H_{14}F_{2}N_{4}OS, with a molecular weight of approximately 384.4 g/mol. The compound features a thiazolo-triazole core, which is significant for its biological properties.

The mechanism of action of this compound involves interactions with various molecular targets. It is hypothesized to modulate enzyme activities or receptor functions through binding interactions. This modulation can lead to various pharmacological effects depending on the specific biological context.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing the thiazole and triazole moieties have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)< 10
Compound BMCF-7 (Breast Cancer)15
Compound CHeLa (Cervical Cancer)5

Studies suggest that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds by increasing their lipophilicity and bioavailability .

Anticonvulsant Activity

The thiazole moiety is also associated with anticonvulsant effects. In animal models, compounds similar to this compound have demonstrated significant anticonvulsant action:

  • Median Effective Dose (ED50) : Less than 20 mg/kg in seizure models.
  • Mechanism : Involves modulation of neurotransmitter systems and ion channels.

Other Biological Activities

The compound's structure suggests potential activities beyond anticancer and anticonvulsant effects. For example:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in related thiazole derivatives.

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers evaluated a series of thiazole-triazole derivatives against A549 lung cancer cells. The study found that compounds with para-fluoro substitutions exhibited enhanced potency compared to their non-substituted counterparts .

Study 2: Anticonvulsant Screening

Another study focused on the anticonvulsant properties of thiazole derivatives using the maximal electroshock (MES) seizure model. The results indicated that certain substitutions on the phenyl ring significantly improved efficacy compared to standard treatments like ethosuximide .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing thiazolo[3,2-b][1,2,4]triazole derivatives like 3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step sequences starting with substituted hydrazides or triazole precursors. For example, cyclization of thiazole intermediates with reagents like phosphorus oxychloride (POCl₃) is common. Key steps include:

  • Formation of thiazole rings via condensation of dithiocarbazinates with hydrazine .
  • Functionalization of the triazole core using fluorinated benzoyl chlorides or arylacetic acids under reflux conditions .
  • Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Standard techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What in vitro assays are used to screen for biological activity in such compounds?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., p38 MAP kinase) using ATP-competitive substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :

  • Substituent variation : Replace the 3-fluorobenzamide group with trifluoromethyl or nitro groups to enhance lipophilicity or electron-withdrawing effects .
  • Scaffold hopping : Replace the thiazolo-triazole core with imidazothiadiazoles to assess ring size impact on target binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinase ATP-binding pockets .

Q. How are contradictions in reported biological data resolved across studies?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration) .
  • Meta-analysis : Compare logP values and solubility data to explain potency discrepancies (e.g., low solubility may mask in vitro activity) .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-protein analysis) alongside enzymatic assays .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Fluorescent probes to identify off-target interactions (e.g., CYP3A4/2D6) .
  • hERG channel assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. How can formulation challenges (e.g., poor solubility) be addressed during drug development?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases .

Q. What in vivo models are appropriate for evaluating anti-inflammatory or anticancer efficacy?

  • Methodological Answer :

  • Xenograft models : Subcutaneous implantation of human tumor cells (e.g., HCT-116 colorectal) in nude mice, monitoring tumor volume post-administration .
  • Inflammatory models : Collagen-induced arthritis (CIA) in rats to assess p38 MAP kinase inhibition .
  • Pharmacokinetic profiling : Serial blood sampling for AUC and Cmax determination .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight439.43 g/mol
LogP (Predicted)3.8 (ChemAxon)
IC₅₀ (p38 MAP Kinase)0.12 µM (Fluorescence Assay)
MIC (S. aureus)8 µg/mL (Broth Microdilution)
Aqueous Solubility0.05 mg/mL (pH 7.4)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.